molecular formula C21H26N2O2 B5510156 N,N'-dibenzyl-2,2-dimethylpentanediamide

N,N'-dibenzyl-2,2-dimethylpentanediamide

Cat. No.: B5510156
M. Wt: 338.4 g/mol
InChI Key: QEILAAWDGXPALO-UHFFFAOYSA-N
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Description

N,N'-Dibenzyl-2,2-dimethylpentanediamide is a diamide compound characterized by a pentanediamide backbone substituted with two benzyl groups (attached to the nitrogen atoms) and two methyl groups at the 2,2-positions.

Diamides are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form hydrogen bonds and chelate metal ions. The dibenzyl substituents likely enhance lipophilicity (as seen in related compounds like N,N'-dibenzyl-D-tartaric diamide, LogP = 1.12 ), while the dimethyl groups may influence steric hindrance and conformational flexibility. Applications could include drug delivery systems or intermediates in organic synthesis, though further research is needed to confirm these uses.

Properties

IUPAC Name

N,N'-dibenzyl-2,2-dimethylpentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,20(25)23-16-18-11-7-4-8-12-18)14-13-19(24)22-15-17-9-5-3-6-10-17/h3-12H,13-16H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEILAAWDGXPALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)NCC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N'-dibenzyl-2,2-dimethylpentanediamide, key structural and functional analogs are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) LogP Key Applications/Properties
This compound (Target) C21H24N2O2* 336.43* 2 benzyl, 2 methyl Not reported ~1.5† Hypothesized: Drug intermediates, chelators
N,N,N',N'-Tetrabutylpentanediamide C21H42N2O2 354.57 4 butyl Not reported ~4.5‡ Solubilizing agent, metal extraction
(2S,3S)-N,N'-Dibenzyl-2,3-dihydroxybutanediamide C18H20N2O4 328.36 2 benzyl, 2 hydroxyl 198–200 1.12 Chiral resolution, asymmetric synthesis
N,N-Dimethylacetamide C4H9NO 87.12 2 methyl, 1 acetyl -20 (liquid) -0.17 Polar solvent, reagent in pharmaceuticals
N,N'-Dibenzylethylenediamine salt of benzylpenicillin Complex ~909.1 Dibenzylethylenediamine + penicillin 129–133 (decomposes) N/A Antibiotic formulation (long-acting)

*Estimated based on structural similarity.
†Predicted using analog data .
‡Estimated from tetrabutyl substituent hydrophobicity.

Key Findings:

Substituent Effects on Lipophilicity :

  • The dibenzyl groups in the target compound likely increase LogP compared to simpler diamides like N,N-dimethylacetamide (LogP = -0.17) , but remain less hydrophobic than N,N,N',N'-tetrabutylpentanediamide (estimated LogP ~4.5) due to shorter alkyl chains .
  • Hydroxyl groups in (2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide reduce LogP to 1.12 , highlighting how polar functional groups modulate solubility.

Thermal Stability :

  • The target compound’s thermal stability may resemble (2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide (melting point 198–200°C) , though methyl substituents could lower melting points compared to hydroxylated analogs.

Applications :

  • Pharmaceuticals : Dibenzyl-substituted diamides are common in drug formulations, such as the dibenzylethylenediamine salt of benzylpenicillin for sustained-release antibiotics .
  • Coordination Chemistry : Tetrabutylpentanediamide’s chelating properties suggest the target compound could similarly interact with metal ions.

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